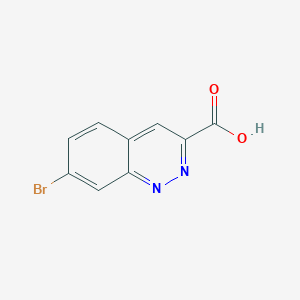

7-Bromocinnoline-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrN2O2 |

|---|---|

Molecular Weight |

253.05 g/mol |

IUPAC Name |

7-bromocinnoline-3-carboxylic acid |

InChI |

InChI=1S/C9H5BrN2O2/c10-6-2-1-5-3-8(9(13)14)12-11-7(5)4-6/h1-4H,(H,13,14) |

InChI Key |

UHGVLGKQLGXPNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NN=C(C=C21)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 7 Bromocinnoline 3 Carboxylic Acid

Retrosynthetic Analysis of 7-Bromocinnoline-3-carboxylic Acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections that correspond to known and reliable chemical reactions.

For this compound, the primary disconnection targets the cinnoline (B1195905) ring itself. The most logical bond to break is the N-N bond, which is a key step in many cinnoline syntheses. This leads back to a diazonium salt of an ortho-substituted aminobenzene derivative. The carboxylic acid and the bromine substituent are considered as functionalities carried through the synthesis on the benzene (B151609) ring.

A plausible retrosynthetic pathway for this compound is depicted below:

Scheme 1: Retrosynthetic Analysis of this compound

graph TD

A[this compound] -->|C-N bond disconnection (diazotization-cyclization)| B{2-amino-5-bromophenylpropiolic acid diazonium salt};

B -->|Diazotization| C[2-amino-5-bromophenylpropiolic acid];

C -->|Sonogashira coupling| D{2-amino-5-bromoiodobenzene + Propiolic acid derivative};

This analysis suggests that a key intermediate for the synthesis is 2-amino-5-bromophenylpropiolic acid . This intermediate can be conceptually formed via the coupling of a suitably protected propiolic acid with a dihalogenated aniline (B41778) derivative, followed by deprotection. The final step in the forward synthesis would then be a diazotization of the amino group followed by an intramolecular cyclization to form the cinnoline ring system.

Classical Cinnoline Synthesis Approaches and Their Adaptations

Several classical named reactions have been developed for the synthesis of the cinnoline core. While not all are directly applicable to the synthesis of this compound in their original form, their principles can be adapted.

Richter Cinnoline Synthesis and Modifications

The Richter synthesis is a powerful method for the formation of 4-hydroxycinnoline-3-carboxylic acids. The reaction involves the diazotization of an o-aminophenylpropiolic acid, which then undergoes cyclization. In the context of our target molecule, a modification of this synthesis is the most direct approach.

The synthesis would commence with a suitably substituted aniline. For this compound, the required starting material would be 2-amino-5-bromophenylpropiolic acid . The diazotization of this precursor, typically using sodium nitrite (B80452) in an acidic medium, would generate the corresponding diazonium salt. Subsequent intramolecular cyclization would then yield the desired cinnoline ring. It is important to note that the classical Richter synthesis often yields a 4-hydroxycinnoline derivative. However, by carefully controlling the reaction conditions and the workup, the formation of the desired this compound can be favored.

Borsche Cinnoline Synthesis

The Borsche synthesis of cinnolines involves the cyclization of arylhydrazones of α-keto esters. To adapt this method for this compound, one would need to start with the diazotization of 4-bromoaniline to form the corresponding diazonium salt. This salt would then be reacted with a suitable active methylene (B1212753) compound, such as ethyl pyruvate, to form a hydrazone.

The resulting hydrazone, ethyl 2-((4-bromophenyl)hydrazono)propanoate , would then need to undergo cyclization under acidic conditions. This cyclization, however, typically leads to the formation of an indole (B1671886) derivative (Fischer indole synthesis) and is not the primary pathway to cinnolines. A variation of the Borsche synthesis, the Borsche-Drechsel cyclization, involves the cyclization of arylhydrazones of cyclohexanones, which is not directly applicable here. Therefore, the Borsche synthesis is generally less suitable for the direct synthesis of 3-carboxycinnolines.

Widman-Stoermer Cyclization Reactions

The Widman-Stoermer synthesis involves the cyclization of a diazotized o-amino-α,β-unsaturated acid or ester. To apply this to the synthesis of this compound, a precursor such as (Z)-2-amino-5-bromocinnamic acid would be required.

The synthesis would proceed via the diazotization of the amino group of this precursor. The resulting diazonium salt would then undergo an intramolecular cyclization to form the cinnoline ring. A subsequent oxidation step would be necessary to introduce the double bond within the newly formed heterocyclic ring to achieve the aromatic cinnoline system. The challenge in this approach lies in the stereoselective synthesis of the required (Z)-alkene precursor.

Contemporary Synthetic Routes for Cinnoline-3-carboxylic Acids

Modern synthetic methods often build upon classical reactions, optimizing them for efficiency, substrate scope, and functional group tolerance. The synthesis of cinnoline-3-carboxylic acids has benefited from such advancements, particularly in the realm of diazotization-mediated cyclizations.

Diazotization-Mediated Cyclizations

This class of reactions remains one of the most versatile and widely used methods for constructing the cinnoline nucleus. It is the cornerstone of the Richter synthesis and its modern adaptations. The general principle involves the formation of an aryldiazonium salt from an appropriately substituted aniline precursor, which then undergoes an intramolecular cyclization.

For the specific synthesis of this compound, a contemporary approach would likely involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to construct the key intermediate, 2-amino-5-bromophenylpropiolic acid . This would involve coupling a protected propiolic acid derivative with a dihaloaniline, for instance, 2-amino-5-bromoiodobenzene . Following the coupling and subsequent deprotection, the diazotization and cyclization would proceed as described in the Richter methodology. The advantage of this modern approach is the ability to introduce the propiolic acid moiety under mild conditions with high efficiency.

| Reaction Data Table | Starting Material | Key Intermediate | Reaction Type |

| Richter Synthesis Adaptation | 2-amino-5-bromophenylpropiolic acid | 2-amino-5-bromophenylpropiolic acid diazonium salt | Diazotization-Cyclization |

| Borsche Synthesis (less viable) | 4-bromoaniline and ethyl pyruvate | ethyl 2-((4-bromophenyl)hydrazono)propanoate | Hydrazone formation |

| Widman-Stoermer Adaptation | (Z)-2-amino-5-bromocinnamic acid | (Z)-2-amino-5-bromocinnamic acid diazonium salt | Diazotization-Cyclization |

| Contemporary Approach | 2-amino-5-bromoiodobenzene and a protected propiolic acid | 2-amino-5-bromophenylpropiolic acid | Sonogashira Coupling followed by Diazotization-Cyclization |

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis offers a powerful and versatile approach for the construction of the cinnoline core. These methods often involve the formation of key carbon-nitrogen and nitrogen-nitrogen bonds in a controlled manner, leading to the desired heterocyclic system. While specific examples detailing the synthesis of this compound via this route are not extensively documented in publicly available literature, the general principles of transition metal-catalyzed annulation reactions for cinnoline synthesis are well-established.

Typically, these reactions may start from appropriately substituted benzene derivatives. For instance, a hypothetical route could involve the palladium- or copper-catalyzed cyclization of a precursor bearing a nitrogen-containing functional group and a suitably positioned leaving group. The challenge in these approaches often lies in the regioselective control of the annulation to yield the desired cinnoline isomer. The development of specific ligand systems for the transition metal catalyst is crucial in directing the reaction pathway and achieving high yields and selectivity. Further research is required to specifically apply these powerful catalytic systems to the efficient synthesis of this compound.

Friedländer Condensation and Analogous Approaches

The Friedländer annulation, a classical method for the synthesis of quinolines, can be conceptually extended to the synthesis of cinnolines, although direct application to this compound is not widely reported. The traditional Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group.

An analogous approach for cinnoline synthesis would theoretically involve the reaction of a suitably substituted o-aminophenyl precursor that can form the N=N bond characteristic of the cinnoline ring. For the synthesis of this compound, a potential starting material could be a derivative of 2-amino-4-bromobenzaldehyde. This would be reacted with a C2-synthon that can provide the atoms necessary to form the second ring and the carboxylic acid group at the 3-position. The reaction is typically catalyzed by either acid or base and proceeds through a series of condensation and cyclization steps. The yields and success of such an approach would be highly dependent on the reactivity and stability of the starting materials and intermediates.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Substituted 2-aminobenzaldehyde | Pyruvic acid derivative | Acid or Base | Substituted Cinnoline-3-carboxylic acid | Hypothetical |

Halogenation Methods for Bromination at the C-7 Position

The introduction of a bromine atom at the C-7 position of the cinnoline ring is a critical step in the synthesis of the target molecule. This can be achieved through either direct bromination of the pre-formed cinnoline core or by carrying the bromo-substituent through the synthetic sequence from the starting material.

Direct Bromination Methodologies

Direct electrophilic bromination of the cinnoline-3-carboxylic acid scaffold is a potential route to introduce the bromine atom at the C-7 position. The regioselectivity of this reaction is governed by the electronic properties of the cinnoline ring system. The presence of the electron-withdrawing carboxylic acid group and the nitrogen atoms in the heterocyclic ring influences the position of electrophilic attack.

The reaction would typically employ a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a suitable solvent. The reaction conditions, including temperature and the presence of a catalyst, would need to be carefully optimized to favor bromination at the desired C-7 position and to minimize the formation of other isomers or poly-brominated products.

| Substrate | Brominating Agent | Conditions | Product | Reference |

| Cinnoline-3-carboxylic acid | N-Bromosuccinimide (NBS) | Inert solvent, catalyst | This compound | Hypothetical |

Indirect Routes via Precursor Modification

An alternative and often more controlled strategy for obtaining this compound is to start with a precursor that already contains the bromine atom at the required position. This approach avoids the potential regioselectivity issues associated with direct bromination of the heterocyclic core.

Functional Group Interconversions Leading to Carboxylic Acid

The final step in many synthetic routes to this compound involves the unmasking or creation of the carboxylic acid functionality at the C-3 position. A common and reliable method for this transformation is the hydrolysis of a nitrile precursor.

Hydrolysis of Nitrile Precursors

The hydrolysis of 7-bromocinnoline-3-carbonitrile offers a direct and efficient pathway to the desired carboxylic acid. This reaction can be performed under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The reaction proceeds through the formation of a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis is carried out by treating the nitrile with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. This initially forms the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid.

| Precursor | Reagents | Conditions | Product | Reference |

| 7-Bromocinnoline-3-carbonitrile | H2SO4 (aq) | Heat | This compound | General Method |

| 7-Bromocinnoline-3-carbonitrile | 1. NaOH (aq), Heat; 2. H3O+ | Two-step process | This compound | General Method |

Oxidation of Alkyl or Alcohol Moieties

A common and effective strategy for the synthesis of carboxylic acids is the oxidation of corresponding alkyl or alcohol groups. In the context of preparing this compound, this would involve a precursor such as 7-bromo-3-methylcinnoline or 7-bromo-3-(hydroxymethyl)cinnoline.

Strong oxidizing agents are typically employed for the conversion of an alkyl group attached to an aromatic ring into a carboxylic acid. youtube.comyoutube.com Reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) under vigorous conditions can accomplish this transformation. The benzylic position of the alkyl group is particularly susceptible to oxidation. youtube.comyoutube.com It is crucial that the benzylic carbon has at least one hydrogen atom for the reaction to proceed. youtube.com

The general mechanism involves the attack of the oxidizing agent at the benzylic position, leading to the cleavage of the alkyl chain and the formation of a carboxylate, which is then protonated to yield the carboxylic acid. youtube.com

Table 1: Common Oxidizing Agents for Conversion of Alkyl Groups to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO4) | Basic, followed by acidic workup |

| Chromic Acid (H2CrO4) | Acidic conditions |

| Sodium Dichromate (Na2Cr2O7) | Acidic conditions |

In a similar fashion, a primary alcohol substituent at the 3-position of the 7-bromocinnoline (B592046) ring can be oxidized to a carboxylic acid. This transformation can be achieved using a range of oxidizing agents, from strong ones like potassium permanganate to milder ones which may require a two-step process (oxidation to an aldehyde followed by further oxidation to the carboxylic acid). libretexts.org

Ester Hydrolysis Methods

An alternative and widely used route to this compound involves the hydrolysis of a corresponding ester, such as ethyl 7-bromocinnoline-3-carboxylate. Ester hydrolysis can be catalyzed by either acid or base. youtube.comlibretexts.org

Base-Catalyzed Hydrolysis (Saponification):

This method, also known as saponification, is a common and generally irreversible process. masterorganicchemistry.com The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the alkoxide group is eliminated, yielding a carboxylate salt. An acidic workup is then necessary to protonate the carboxylate and furnish the final carboxylic acid. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. youtube.comlibretexts.org The reaction is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid (H2SO4), and an excess of water. youtube.com The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by water, a weak nucleophile. Following a series of proton transfers, an alcohol is eliminated, and the carboxylic acid is formed. youtube.com To drive the equilibrium towards the products, it is often necessary to use a large excess of water or to remove the alcohol as it is formed. youtube.com

Table 2: Comparison of Ester Hydrolysis Methods

| Feature | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Reagents | Strong base (e.g., NaOH, KOH) followed by acid workup | Strong acid (e.g., H2SO4) and water |

| Mechanism | Nucleophilic acyl substitution | Reversible nucleophilic acyl substitution |

| Reversibility | Essentially irreversible | Reversible |

| Key Intermediate | Tetrahedral intermediate | Protonated tetrahedral intermediate |

Stereochemical Considerations and Regioselectivity in Synthesis

In the synthesis of this compound, stereochemical considerations are generally not a primary concern as the final molecule is planar and achiral. However, regioselectivity is a critical aspect, particularly concerning the placement of the bromine atom at the 7-position of the cinnoline ring.

The synthesis of the cinnoline ring itself can be achieved through various methods, such as the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor. wikipedia.org Other methods include the Borsche cinnoline synthesis and cyclizations of arylhydrazones and arylhydrazines. wikipedia.orgresearchgate.net The position of substituents on the final cinnoline ring is determined by the structure of the starting materials.

To ensure the bromine atom is located at the 7-position, a starting material with a bromine atom at the corresponding position in the benzene ring is typically used. For instance, a substituted 2-aminophenylpropionic acid derivative with a bromine atom para to the amino group could be a precursor in a Richter-type synthesis. The inherent directing effects of the substituents on the aromatic ring of the precursor play a crucial role in determining the regiochemical outcome of the cyclization and any subsequent electrophilic substitution reactions. Methods to control the regioselectivity of reactions like bromolactonization have been studied, highlighting the importance of reaction conditions in directing the formation of specific isomers. nih.gov

Scalable Synthesis and Process Optimization

For the practical application and further development of this compound, the development of a scalable and optimized synthetic route is essential. While specific details on the large-scale synthesis of this particular compound are not extensively documented in the provided search results, general principles of process optimization can be applied.

Key considerations for scalable synthesis include:

Cost and availability of starting materials: Utilizing readily available and inexpensive starting materials is crucial for economic viability.

Reaction efficiency and yield: Optimizing reaction conditions such as temperature, concentration, and catalyst loading to maximize product yield.

Safety of reagents and reactions: Avoiding hazardous reagents and exothermic reactions that may be difficult to control on a large scale.

Purification methods: Developing efficient and scalable purification techniques, such as crystallization, to obtain the product in high purity.

Waste reduction: Implementing green chemistry principles to minimize waste generation.

Research into the development of efficient, one-pot syntheses and the use of microwave-assisted reactions can contribute to more scalable and environmentally friendly processes for producing cinnoline derivatives. researchgate.net Furthermore, the application of these principles to the synthesis of related carboxylic acids has demonstrated the potential for gram-scale production and late-stage functionalization of complex molecules. nih.gov

Chemical Reactions and Derivatization of 7 Bromocinnoline 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid at the 3-position is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds through well-established organic reactions.

Esterification of 7-Bromocinnoline-3-carboxylic acid can be achieved through several standard methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the product ester, the alcohol is often used in excess or water is removed as it forms, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Alternative methods that proceed under milder conditions are also applicable. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is effective for a wide range of alcohols, including sterically hindered ones, and typically provides good yields at room temperature. organic-chemistry.org The reaction proceeds by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Table 1: Common Esterification Methods

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, often with excess alcohol | Reversible; simple reagents. chemguide.co.uk |

The synthesis of amides from this compound is a crucial transformation, often employed in the development of biologically active molecules. Direct reaction with an amine is possible but generally requires high temperatures (over 100°C) to dehydrate the initially formed ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org

A more common and efficient approach involves the use of peptide coupling reagents. bachem.comyoutube.com These reagents activate the carboxylic acid, facilitating amide bond formation under mild conditions. youtube.com Dicyclohexylcarbodiimide (DCC) is a classic coupling agent that activates the carboxylic acid to form an intermediate that is readily attacked by an amine. libretexts.orgyoutube.com More advanced coupling reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer faster reaction rates and are particularly effective for sterically hindered substrates. peptide.com 2-Propanephosphonic acid anhydride (B1165640) (T3P) is another efficient reagent for promoting amide bond formation. nih.gov These reactions are typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. bachem.com

Table 2: Selected Peptide Coupling Reagents

| Reagent | Abbreviation | Typical Base | Notes |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Not always required | Byproduct (DCU) is poorly soluble. bachem.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | DIPEA, NMM | Common and effective. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | DIPEA, NMM | Reacts faster than HBTU with less epimerization. peptide.com |

This compound can be converted into its corresponding acyl chloride, a highly reactive intermediate, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org These reagents transform the hydroxyl group of the carboxylic acid into a much better leaving group, facilitating nucleophilic acyl substitution. libretexts.orglibretexts.org The reaction with thionyl chloride, for instance, forms a chlorosulfite intermediate which then reacts with a chloride ion. libretexts.orglibretexts.org A base such as pyridine (B92270) is sometimes added to scavenge the HCl generated during the reaction. libretexts.org Similarly, acyl bromides can be prepared using reagents like phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine. libretexts.orgresearchgate.net

These acyl halides are valuable synthetic intermediates that are not typically isolated but are reacted in situ with various nucleophiles (alcohols, amines, etc.) to form esters, amides, and other carboxylic acid derivatives. libretexts.org

The removal of the carboxylic acid group from the cinnoline (B1195905) ring can be accomplished through decarboxylation. Aromatic carboxylic acids can undergo decarboxylation upon heating, often in the presence of a catalyst or a reagent like soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org The reaction involves the replacement of the -COOH group with a hydrogen atom. libretexts.org The stability of the carbanion intermediate formed upon loss of CO₂ is a key factor. For some aromatic carboxylic acids, especially those with electron-donating groups, transition-metal catalysts based on copper, silver, or palladium can facilitate the reaction. nih.gov The decarboxylation of β-keto acids or malonic acids occurs more readily due to the formation of a stable enol intermediate through a cyclic transition state. masterorganicchemistry.comkhanacademy.org

Reactions Involving the Cinnoline Heterocyclic System

The electronic nature of the cinnoline ring system, influenced by the bromine and carboxylic acid substituents, dictates its reactivity towards electrophiles.

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) portion of the this compound molecule is a complex process governed by the directing effects of the existing substituents. wikipedia.org The carboxylic acid group at position 3 is a deactivating, meta-directing group due to its electron-withdrawing nature. numberanalytics.com The bromine atom at position 7 is also deactivating but is an ortho-, para-director. libretexts.org

The cinnoline ring system itself is electron-deficient, which deactivates the entire molecule towards electrophilic attack compared to benzene. wikipedia.org The combined deactivating effects of the bromo group, the carboxyl group, and the heterocyclic nitrogen atoms make electrophilic aromatic substitution challenging. numberanalytics.com Any substitution would likely be directed to the positions on the benzene ring that are least deactivated. The bromine atom directs incoming electrophiles to positions 6 and 8. The carboxylic acid directs meta, which would be positions 5 and 7 on the benzene ring, but these are relative to its own position on the other ring. Therefore, the primary directing influence on the benzene ring is the bromine atom. Substitution, if it occurs, would be expected to favor the less sterically hindered position 6, ortho to the bromine atom. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). wikipedia.org

Nucleophilic Substitution Reactions (e.g., at C-4 or C-7)

The cinnoline ring system, containing two nitrogen atoms, is electron-deficient. This electronic nature makes it susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction for introducing various functional groups. rsc.orgacs.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. rsc.org

In the context of this compound, two primary sites are of interest for nucleophilic attack:

C-4 Position: The C-4 position of the cinnoline nucleus is analogous to the reactive sites in related heterocycles like quinolines and quinazolines. biosynce.comresearchgate.netdp.tech This position is activated towards nucleophilic attack due to the influence of the adjacent ring nitrogen (N-1). While the starting material possesses a hydrogen at this position, related cinnoline derivatives bearing a leaving group (such as a chloro group) at C-4 readily undergo substitution with various nucleophiles, including amines and alkoxides. researchgate.netbeilstein-journals.org

C-7 Position: The carbon atom bearing the bromine substituent is a prime site for nucleophilic aromatic substitution. The electron-withdrawing character of the bicyclic heteroaromatic system facilitates the attack of nucleophiles at this position, leading to the displacement of the bromide ion. rsc.orgrsc.org This reaction pathway is a direct method to introduce functionalities such as amino, alkoxy, or thiol groups at the C-7 position. acs.orgmdpi.com

Reduction and Oxidation Reactions of the Cinnoline Nucleus

Reduction: The cinnoline nucleus can undergo reduction, typically affecting the pyridazine (B1198779) part of the ring system. Catalytic hydrogenation is a common method for this transformation. Analogous to quinolines, the hydrogenation of the cinnoline ring over catalysts like palladium on carbon (Pd/C) or specialized cobalt-based systems selectively reduces the nitrogen-containing ring. organic-chemistry.orgmdpi.comresearchgate.net This process would convert this compound to 7-Bromo-1,2,3,4-tetrahydrocinnoline-3-carboxylic acid. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally used for the reduction of aldehydes and ketones and are typically not potent enough to reduce the aromatic cinnoline ring under standard conditions. nih.gov

Oxidation: Oxidation of N-heterocycles like cinnoline often occurs at the ring nitrogen atoms. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are widely used for the N-oxidation of heterocycles, including quinolines, to their corresponding N-oxides. biosynce.comorganic-chemistry.orgmdpi.com Applying this to this compound would be expected to yield a mixture of N-1 and N-2 oxides. These N-oxide derivatives can exhibit altered reactivity and serve as intermediates for further functionalization, for instance, in deoxygenative C-2 substitution reactions. nih.gov

Transformations of the Bromine Substituent

The bromine atom at the C-7 position is a highly versatile handle for molecular derivatization, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or boronic ester) to form a new C-C bond. Reacting this compound with various aryl or heteroaryl boronic acids would yield 7-aryl- or 7-heteroarylcinnoline-3-carboxylic acid derivatives. This method is widely used due to its mild conditions and tolerance of numerous functional groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of an aryl halide with a terminal alkyne, creating an aryl-alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Applying this to the target molecule would allow for the synthesis of various 7-alkynylcinnoline-3-carboxylic acids, which are valuable precursors for further transformations.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a new C-C bond at a vinylic position. This reaction allows for the introduction of vinyl or substituted vinyl groups at the C-7 position of the cinnoline core, producing 7-alkenylcinnoline-3-carboxylic acid derivatives.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 7-Aryl-cinnoline-3-carboxylic acid |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N) | 7-Alkynyl-cinnoline-3-carboxylic acid |

| Heck | Alkene (CH₂=CHR) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃) | 7-Alkenyl-cinnoline-3-carboxylic acid |

Nucleophilic Aromatic Substitution of Bromine

As discussed previously (3.2.2), the C-7 position is susceptible to nucleophilic attack. In this context, the bromine atom acts as a good leaving group in an SNAr reaction. rsc.orgrsc.org This pathway allows for the direct introduction of heteroatom nucleophiles. For example, reaction with ammonia (B1221849) or primary/secondary amines can yield 7-aminocinnoline derivatives, while reaction with sodium alkoxides or phenoxides can produce 7-alkoxy or 7-aryloxy ethers. acs.orgmdpi.com The reactivity is enhanced by the inherent electron-withdrawing nature of the cinnoline ring system. rsc.org

Synthesis of Novel Cinnoline Derivatives and Analogues

The chemical reactions described above provide a robust platform for the synthesis of a wide array of novel cinnoline derivatives starting from this compound. The combination of transformations at the bromine position and modifications of the cinnoline nucleus or the carboxylic acid function enables extensive diversification.

For example, a Suzuki coupling can be used to introduce a phenyl group at C-7, followed by reduction of the cinnoline ring to yield a 7-phenyl-1,2,3,4-tetrahydrocinnoline-3-carboxylic acid. Alternatively, a Sonogashira coupling could introduce an ethynyl (B1212043) group, which can then participate in subsequent reactions like click chemistry or further couplings. Nucleophilic substitution of the bromine with an amine, followed by reactions at the carboxylic acid group (e.g., amide formation), can generate complex molecules with potential biological activity.

The strategic application of these reactions allows for the systematic exploration of the chemical space around the cinnoline core, leading to the generation of libraries of novel compounds for various applications.

| Starting Material | Reaction Type | Reagent(s) | Product Structure (Example) |

|---|---|---|---|

| This compound | Suzuki Coupling | Phenylboronic acid, Pd catalyst, base | 7-Phenylcinnoline-3-carboxylic acid |

| This compound | Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst, base | 7-(Phenylethynyl)cinnoline-3-carboxylic acid |

| This compound | Heck Coupling | Styrene, Pd catalyst, base | 7-((E)-2-Phenylvinyl)cinnoline-3-carboxylic acid |

| This compound | Nucleophilic Aromatic Substitution | Morpholine, base | 7-(Morpholin-4-yl)cinnoline-3-carboxylic acid |

| This compound | Catalytic Hydrogenation | H₂, Pd/C | 7-Bromo-1,2,3,4-tetrahydrocinnoline-3-carboxylic acid |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and chemical environment of each atom.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The protons on the cinnoline (B1195905) ring system are located in the aromatic region, typically between 7.0 and 9.5 ppm. oregonstate.edu Their exact chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the bromine substituent.

The proton at the C-4 position is expected to be the most deshielded of the ring protons due to its proximity to both the carboxylic acid group and a ring nitrogen, likely appearing at the lowest field (highest ppm value). The protons on the bromo-substituted ring (H-5, H-6, and H-8) will exhibit shifts influenced by the bromine atom and the fused heterocyclic ring. The carboxylic acid proton (-COOH) itself is highly deshielded and typically appears as a broad singlet at a chemical shift above 10.0 ppm, often in the 10.0-13.0 ppm range. inflibnet.ac.in

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Bromocinnoline-3-carboxylic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | > 9.0 | Singlet (s) |

| H-5 | 7.8 - 8.2 | Doublet (d) |

| H-6 | 7.6 - 8.0 | Doublet of doublets (dd) |

| H-8 | 8.2 - 8.6 | Doublet (d) |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) |

Note: These are predicted values. Actual shifts can vary based on solvent and concentration.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in The chemical shifts for the carbons in this compound fall into distinct regions. Aromatic and alkene carbons generally resonate between 110-160 ppm. oregonstate.edu

The carboxylic acid carbonyl carbon is characteristically found further downfield, typically in the 165-180 ppm region. hw.ac.ukcompoundchem.com The carbon atoms directly bonded to nitrogen (C-4, C-8a) and the carbon bearing the bromine (C-7) will have their shifts significantly influenced by these heteroatoms. Quaternary carbons, those without any attached protons (like C-3, C-4a, C-7, and C-8a), often show signals of lower intensity. hw.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift Range (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 180 |

| C-3 | 140 - 150 |

| C-4 | 145 - 155 |

| C-4a | 135 - 145 |

| C-5 | 125 - 135 |

| C-6 | 128 - 138 |

| C-7 | 115 - 125 |

| C-8 | 130 - 140 |

| C-8a | 148 - 158 |

Note: These are predicted ranges. Actual shifts depend on experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic rings, such as between H-5 and H-6, and between H-6 and H-8, confirming their positions within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the ¹H signal for H-5 to the ¹³C signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). columbia.edu For instance, the proton at C-4 would show a correlation to the carboxylic carbon (C=O) and C-4a, while the H-8 proton would show correlations to C-7 and C-4a. These long-range correlations connect the different fragments and confirm the substitution pattern of the entire cinnoline framework.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy excels at identifying polar functional groups. For this compound, the most prominent features are associated with the carboxylic acid group. spectroscopyonline.com

O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. orgchemboulder.com

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch will appear in the 1760-1690 cm⁻¹ range. orgchemboulder.com

C-O Stretch and O-H Bend: Absorptions for the C-O stretch are expected between 1320-1210 cm⁻¹, while O-H bending vibrations appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.com

Aromatic Stretches: C=C stretching vibrations from the aromatic cinnoline core typically appear in the 1600-1450 cm⁻¹ region.

Table 3: Key Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar and symmetric bonds. rsc.org While a full Raman spectrum is complex, certain vibrations are noteworthy. The symmetric stretching of the aromatic rings would be expected to produce strong Raman signals. The C=O stretch is also Raman active. The comparison between IR and Raman spectra can be useful; for instance, in a centrosymmetric carboxylic acid dimer, the C=O stretch that is strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa. Analysis of the low-frequency region can provide information on the vibrations of the heavier atoms, including the C-Br bond.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for obtaining the accurate mass of this compound, which allows for the determination of its elemental composition with high confidence. While specific experimental HRMS data for this compound is not widely published, theoretical calculations based on its molecular formula, C₉H₅BrN₂O₂, predict a monoisotopic mass of 251.95345 Da. For its positional isomer, 6-bromocinnoline-3-carboxylic acid, predicted m/z values for various adducts have been calculated, which can serve as a reference for future experimental work on the 7-bromo isomer. nih.gov

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 252.96073 |

| [M+Na]⁺ | 274.94267 |

| [M-H]⁻ | 250.94617 |

| [M+NH₄]⁺ | 269.98727 |

| [M+K]⁺ | 290.91661 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For carboxylic acids, characteristic fragmentation pathways often involve the loss of small molecules such as water (H₂O) or carbon dioxide (CO₂). In the case of this compound, fragmentation would likely involve the initial loss of the carboxylic acid group or cleavage of the cinnoline ring system. The presence of bromine would also be evident from the characteristic isotopic pattern in the mass spectrum. Although specific experimental MS/MS data for this compound is not available, general fragmentation patterns for carboxylic acids and aromatic systems can be inferred.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from a lower energy molecular orbital to a higher energy one. The cinnoline ring system, being an aromatic and heterocyclic structure, is expected to exhibit characteristic π → π* transitions. The presence of the bromine atom and the carboxylic acid group will influence the position and intensity of these absorption bands. Generally, aromatic carboxylic acids display strong absorption bands in the UV region. For instance, quinoline-3-carboxylic acid, a related structure, exhibits absorption maxima that can be used as a comparative reference. nih.gov The specific λmax values for this compound would provide insights into its electronic structure and conjugation.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms in the solid state can be determined using X-ray crystallography. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound. Such data is crucial for understanding its packing in the crystal lattice and potential polymorphic forms. While a crystal structure for the specific title compound has not been reported, studies on similar molecules, such as 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have been conducted, revealing detailed structural parameters. sigmaaldrich.com The crystal structure of this compound would be invaluable for computational modeling and structure-activity relationship studies.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is used to confirm the empirical formula of this compound, which is C₉H₅BrN₂O₂. The theoretical elemental composition can be calculated from the molecular formula and compared with the experimental values to verify the purity and identity of the synthesized compound.

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 42.72 |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.00 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 31.58 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.07 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 12.65 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. semanticscholar.org It is particularly effective for optimizing molecular geometries and determining electronic properties. For a molecule like 7-Bromocinnoline-3-carboxylic acid, a DFT approach, often using a hybrid functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) or higher, would be employed to find the most stable three-dimensional arrangement of its atoms (the optimized geometry). nih.govresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). researchgate.net These calculations provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to solve the electronic Schrödinger equation. semanticscholar.org While computationally more demanding than DFT, ab initio methods can provide highly accurate molecular properties. nih.gov For this compound, these methods could be used to calculate precise energies, dipole moments, and polarizabilities, offering a deeper understanding of its intermolecular interactions and behavior in different environments. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

A key application of computational chemistry is the prediction of various types of spectra. These theoretical spectra can be used to interpret and assign experimental results.

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. nih.gov After geometry optimization, a frequency calculation is performed to determine the energies of molecular vibrations. These calculated frequencies correspond to the absorption peaks in an Infrared (IR) spectrum and the scattering peaks in a Raman spectrum. iosrjournals.orgresearchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. iosrjournals.org Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The analysis of these vibrational modes allows for the assignment of specific peaks in the experimental IR and Raman spectra to the stretching, bending, and torsional motions of specific chemical bonds within the molecule. nist.govuci.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov For this compound, theoretical chemical shifts would be calculated for each hydrogen and carbon atom. These predicted values, when compared to experimental spectra, are invaluable for assigning the signals to specific atoms in the molecular structure. nih.gov The accuracy of the prediction depends on the level of theory and the solvent model used.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. nih.govyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. ed.gov For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.netsharif.edu These theoretical predictions can help in understanding the electronic transitions responsible for the observed colors and are crucial for interpreting experimental UV-Vis spectra. youtube.com

Molecular Orbital Analysis

No specific studies detailing the molecular orbital characteristics of this compound were found.

HOMO-LUMO Energy Gaps and Frontier Orbital Interactions

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the resultant energy gap for this compound. Such information is crucial for understanding the molecule's kinetic stability, chemical reactivity, and electronic transitions. Generally, the HOMO-LUMO gap is a key quantum chemical parameter used to predict the reactivity of a molecule; a smaller gap often suggests higher reactivity. For related structures like cinnoline-4-carboxylic acid, theoretical investigations have been performed using density functional theory (DFT) to evaluate HOMO and LUMO energies to illustrate charge transfer within the molecule. However, these values cannot be directly extrapolated to the 7-bromo substituted isomer.

Electrostatic Potential Surface (ESP) Analysis

An Electrostatic Potential Surface (ESP) map for this compound, which would identify the electron-rich and electron-poor regions of the molecule to predict sites for electrophilic and nucleophilic attack, is not available in published literature. ESP analysis is a valuable tool for understanding intermolecular interactions.

Reaction Mechanism Elucidation via Computational Pathways

Computational studies elucidating potential reaction mechanisms involving this compound have not been reported. This type of research would involve complex calculations to map reaction coordinates and determine transition state energies, providing insight into the molecule's synthesis and reactivity.

Conformational Analysis and Tautomerism Studies

Detailed conformational analysis or studies on the potential tautomers of this compound are absent from the current body of scientific literature. Such studies are important for understanding the molecule's three-dimensional structure and isomeric forms, which can significantly influence its biological activity and physical properties. For some related quinolone carboxylic acid derivatives, computational methods like Car–Parrinello molecular dynamics (CPMD) have been used to study hydrogen bond dynamics and proton transfer.

In Silico Prediction of Molecular Descriptors Relevant to Interactions

Specific in silico predictions of molecular descriptors for this compound are not documented.

pKa Prediction and Acidity Constant Analysis

While numerous computational methods exist for predicting the acid dissociation constant (pKa) of carboxylic acids, a specific predicted or experimentally determined pKa value for this compound is not available. The pKa is a fundamental descriptor of a molecule's ionization state in a solution, which affects its solubility, permeability, and target binding. The acidity is influenced by various factors including the molecular structure, solvation, and inductive effects from substituents like the bromine atom on the cinnoline (B1195905) ring.

Lipophilicity (logP) and Polarity Descriptors

Lipophilicity is a critical physicochemical property that influences the solubility, absorption, distribution, metabolism, and excretion (ADMET) of a compound. It is commonly expressed as the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher logP value indicates greater lipophilicity. Polarity, on the other hand, is described by various descriptors that quantify the distribution of partial charges across the molecule.

The polarity of the molecule is influenced by the electronegative nitrogen atoms in the cinnoline ring, the bromine atom, and the oxygen atoms of the carboxylic acid group. These create a non-uniform distribution of electron density, resulting in a permanent dipole moment. The interplay between the lipophilic and polar regions of the molecule will govern its interactions with different environments.

Table 1: Predicted Lipophilicity and Polarity Descriptors for a Structural Isomer

| Descriptor | Predicted Value | Significance |

| XlogP | 1.7 | Indicates moderate lipophilicity. |

| Polar Surface Area (PSA) | --- | A measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. This value is important for predicting transport properties. |

| Dipole Moment | --- | A measure of the overall polarity of the molecule. |

Data for the structural isomer 8-bromocinnoline-3-carboxylic acid. uni.lu PSA and Dipole Moment data are not available in the provided search results.

Hydrogen Bonding Capabilities

Hydrogen bonding plays a crucial role in determining the structure and function of molecules. It involves the interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. Carboxylic acids are well-known for their ability to form strong hydrogen bonds, often existing as dimers in the solid state and in nonpolar solvents. winthrop.edulabxchange.org

This compound possesses both hydrogen bond donors and acceptors. The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid and the nitrogen atoms of the cinnoline ring can act as hydrogen bond acceptors. winthrop.edu The presence of the bromine atom could also influence hydrogen bonding. In some cases, a bromide anion has been shown to participate in hydrogen bonding with a carboxylic acid group. nsf.gov

The ability to form these hydrogen bonds will significantly impact the compound's melting point, boiling point, and solubility. Strong intermolecular hydrogen bonding generally leads to higher melting and boiling points. The interaction with polar solvents, such as water, will be facilitated by hydrogen bonding between the carboxylic acid group and water molecules.

Table 2: Hydrogen Bonding Potential of this compound

| Feature | Type | Role in Hydrogen Bonding |

| Carboxylic Acid (-COOH) | Hydroxyl Group (-OH) | Hydrogen Bond Donor |

| Carbonyl Group (C=O) | Hydrogen Bond Acceptor | |

| Cinnoline Ring | Nitrogen Atoms | Hydrogen Bond Acceptor |

Structure Activity Relationship Sar Studies: Mechanistic Insights and Molecular Interactions

Design Principles for Modifying the Cinnoline (B1195905) Core

The cinnoline nucleus, a bicyclic heterocyclic system, serves as a foundational scaffold for numerous compounds with a wide range of pharmacological properties. nih.govnih.gov Modifications to this core are central to medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic profiles. mdpi.com Design strategies often focus on introducing various substituents at different positions of the cinnoline ring. For instance, studies on related heterocyclic systems like quinolines have shown that introducing substituents can modulate biological activity. In the context of HIV-1 integrase inhibitors based on a quinoline-3-carboxylic acid scaffold, modifications at the C-6 position, such as replacing a phenyl ring with a bioisosteric pyrazole (B372694) ring, have been explored to enhance activity. mdpi.com Similarly, the introduction of electron-donating groups (e.g., methoxyl, hydroxyl) or electron-withdrawing groups on analogous structures has been shown to significantly influence anti-inflammatory and antibacterial activities. nih.gov These principles highlight that strategic substitution on the core ring system is a key approach to refining the therapeutic potential of the lead compound.

Role of Bromine Substituent in Modulating Molecular Interactions

The presence of a bromine atom at the C-7 position of the cinnoline ring is a critical feature that can significantly influence the compound's interactions with biological targets. Halogen substituents are known to modulate a molecule's physicochemical properties, including lipophilicity and electronic character. In studies of fascaplysin (B45494) derivatives, natural 10-bromofascaplysin showed potent anti-cancer activity at submicromolar concentrations. mdpi.com Further research indicated that introducing halogen substituents could lead to a notable reduction in off-target activities, such as DNA intercalation, and improve selectivity. mdpi.com

Similarly, in a series of quinazoline-based kinase inhibitors, halogen substitution on the terminal phenyl ring resulted in higher inhibitory activity against Aurora A kinase. nih.gov Specifically, a compound featuring a bromine substituent (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was identified as the most potent derivative. nih.gov This suggests that the bromine atom in 7-Bromocinnoline-3-carboxylic acid could enhance binding affinity through various mechanisms, including hydrophobic interactions and the potential for halogen bonding, a specific non-covalent interaction that can contribute to ligand-target complex stability.

Influence of Carboxylic Acid Group on Molecular Recognition

The carboxylic acid group at the C-3 position is a pivotal functional group for molecular recognition, acting as a key pharmacophoric element. nih.gov Carboxylic acids are present in numerous approved drugs, where they contribute significantly to target binding. enamine.net In derivatives of 3-quinoline carboxylic acid, this group is crucial for activity as inhibitors of protein kinase CK2. nih.gov Studies on quinazoline-based Aurora A kinase inhibitors also revealed the essential role of the free carboxylic group in ATP competitive binding, suggesting it partakes in vital hydrogen bond donor interactions within the active site. nih.gov

The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, enabling it to form robust hydrogen-bonding networks with biological macromolecules. nih.gov These interactions are fundamental to the molecular mechanism of many drugs. In the crystalline state, molecules with carboxylic acid groups can form extensive networks through intermolecular hydrogen bonds. mdpi.com For example, thymidine (B127349) derivatives containing both carboxylic acid and pyridyl groups form one-dimensional polymeric structures through strong hydrogen bonds between the resulting carboxylate and pyridinium (B92312) moieties. nih.gov In the context of drug-target interactions, the carboxylic acid group of quinoline-3-carboxylic acid derivatives has been shown to act as a hydrogen bond donor/acceptor for nucleic acid base pairs, facilitating binding to the minor groove of DNA. nih.gov This ability to form specific and strong hydrogen bonds is a key determinant of the binding affinity and selectivity of the compound.

Under physiological conditions, the carboxylic acid group can deprotonate to form a negatively charged carboxylate ion. This ionization is crucial as it allows for strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine (B10760008), in a protein's binding pocket. nih.gov The ability to add an ionizable center can decrease lipophilicity and improve solubility, which are favorable pharmacokinetic properties. nih.gov The formation of a zwitterion, featuring a carboxylate moiety, has been observed in the crystal structure of thymidine derivatives, arising from a proton transfer from the carboxylic acid to a basic pyridyl group. nih.gov This capacity for ionization and subsequent ionic bonding is a critical aspect of the molecular recognition profile of this compound, contributing significantly to its potential binding energy with a target.

Bioisosteric Replacement Strategies for the Carboxylic Acid Group

Tetrazoles are among the most frequently used carboxylic acid isosteres. nih.gov They have a similar pKa (around 4.5-4.9) and planar geometry, though they are slightly larger. nih.gov The replacement of a carboxylic acid with a tetrazole led to a 10-fold increase in potency in the angiotensin II receptor antagonist, losartan. drughunter.com

Sulfonic acids and their derivatives, like acyl sulfonamides, are also employed as carboxylic acid surrogates. Sulfonamides are generally weaker acids (pKa ~9-10) but can offer advantages such as increased lipophilicity and metabolic stability. drughunter.com

Hydroxamic acids represent another class of bioisosteres. They are also known to be effective replacements and are included in libraries designed for screening carboxylic acid surrogates. enamine.net

The choice of a bioisostere is highly context-dependent, as the replacement can alter not only physicochemical properties but also the binding mode and intrinsic activity of the compound. nih.govnih.gov

| Functional Group | Typical pKa | Key Features | Potential Advantages of Replacement |

|---|---|---|---|

| Carboxylic Acid | ~4–5 | Planar, hydrogen bond donor/acceptor, ionizable. nih.govdrughunter.com | N/A (Baseline) |

| Tetrazole | ~4.5–4.9 | Planar, acidic, metabolically stable, slightly larger than COOH. nih.gov | Improved metabolic stability, can enhance potency. drughunter.com |

| Sulfonic Acid / Acyl Sulfonamide | ~9-10 (Sulfonamide) | Tetrahedral geometry, weaker acid than COOH. drughunter.com | Increased lipophilicity, enhanced membrane permeability, resistance to glucuronidation. drughunter.com |

| Hydroxamic Acid | ~9 | Can act as a chelating agent, hydrogen bond donor/acceptor. | Can introduce new binding interactions (e.g., metal chelation). hyphadiscovery.com |

In Vitro Studies for Investigating Molecular Mechanisms

To elucidate the specific molecular mechanisms of a compound like this compound, a variety of in vitro studies are essential. These assays can determine the compound's affinity for specific biological targets and its effect on their function.

Enzyme Binding: Many heterocyclic compounds, including cinnoline derivatives, are investigated as enzyme inhibitors. mdpi.com For example, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with IC50 values in the micromolar range. nih.gov Assays measuring the inhibition of specific kinases, proteases, or other enzymes would be critical to determine if this compound acts through enzymatic pathways.

Receptor Affinity: The compound could be screened against a panel of receptors to identify potential binding interactions. The affinity is typically determined through radioligand binding assays, where the test compound competes with a known radiolabeled ligand for the receptor's binding site. Cinnoline derivatives have been studied for a wide range of activities, implying interactions with various receptor types. nih.gov

Ion Channel Modulation: Ion channels, which are crucial for cellular homeostasis, are important drug targets. google.com The activity of many ion channels can be modulated by small molecules, leading to changes in neuronal excitability and other cellular processes. nih.govnih.gov Given that cinnoline-related structures have been explored as ion channel modulators, it would be pertinent to investigate if this compound affects the function of specific ion channels, such as potassium channels, using techniques like patch-clamp electrophysiology. google.commdpi.com

| In Vitro Target Class | Example from Related Compounds | Potential Mechanism | Reference |

|---|---|---|---|

| Enzymes (Kinases) | 3-Quinoline carboxylic acid derivatives inhibit protein kinase CK2. | Competitive or allosteric inhibition of enzyme activity. | nih.gov |

| Enzymes (Kinases) | 8-Hydroxy-quinoline-7-carboxylic acid derivatives inhibit Pim-1 kinase. | Interaction with the ATP-binding pocket. | researchgate.net |

| DNA | Bivalent β-carboline-3-carboxylic acid derivatives bind to DNA. | Intercalation between DNA base pairs. | mdpi.com |

| Ion Channels | Pyridine (B92270) and quinoline (B57606) derivatives act as potassium ion channel openers. | Modulation of channel gating, leading to changes in ion flow. | google.com |

Enzyme Inhibition Mechanism Elucidation

The carboxylic acid moiety is a crucial feature for the biological activity of many enzyme inhibitors, often serving as a key interaction point within an enzyme's active site. Research on structurally related compounds provides a framework for understanding the potential inhibitory mechanisms of this compound.

Studies on sirtuin 5 (SIRT5), a protein lysine deacylase, have shown that inhibitors containing a carboxylic acid group can exhibit a mechanism-based, slow, tight-binding inhibition. nih.gov This type of inhibition is characterized by a time-dependent increase in target occupancy, leading to potent and durable effects. For some potent analogs in these studies, the inhibition was so strong that it reached a stoichiometric relationship, where the inhibitor's concentration (IC₅₀ value) was similar to the enzyme concentration being tested. nih.gov Compounds featuring a carboxylic acid or a bioisosteric replacement like a tetrazole have demonstrated Ki values (inhibition constants) in the low nanomolar to micromolar range, underscoring the importance of this acidic group for high-affinity binding. nih.gov

In the context of topoisomerase inhibition, some natural compounds that act as catalytic inhibitors do so by directly interacting with the enzyme, preventing it from cleaving DNA without necessarily blocking the DNA binding event itself. mdpi.com This effect is often enhanced when the inhibitor is pre-incubated with the enzyme, suggesting a time-dependent conformational change or binding event. mdpi.com

Receptor Ligand Binding Profile Analysis

The carboxylic acid group is a common pharmacophore for ligands targeting hydroxycarboxylic acid receptors (HCARs), a family of G protein-coupled receptors (GPCRs). nih.govnih.gov Cryo-electron microscopy structures of HCA2 and HCA3 have revealed that the agonist's carboxylate group forms a crucial salt bridge with a conserved arginine residue in the binding pocket, an interaction that is essential for receptor activation. nih.gov

Modulation of Molecular Pathways (e.g., Kinase Inhibition, Topoisomerase Inhibition)

The quinoline scaffold, which is structurally analogous to the cinnoline core of this compound, is a well-established framework for developing inhibitors of critical cellular pathways, particularly those involving kinases and topoisomerases.

Kinase Inhibition: Derivatives of the closely related quinoline-3-carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a serine/threonine kinase implicated in cancer and other diseases. nih.govresearchgate.net Studies have yielded compounds with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov Similarly, a related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective inhibitor of Aurora A kinase, another key regulator of cell division that is often overexpressed in cancers. mdpi.comresearchgate.net In these studies, the free carboxylic acid group was found to be essential for inhibitory activity; masking this group via esterification led to a significant drop in potency, suggesting it forms a critical hydrogen bond interaction within the ATP-binding site of the kinase. mdpi.com

| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Quinoline Carboxylic Acid Derivatives | Protein Kinase CK2 | 0.65 µM to 18.2 µM | nih.gov |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) | Aurora A Kinase | 168.78 µM (Cytotoxicity on MCF-7) | mdpi.comresearchgate.net |

Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage DNA topology and are validated targets for anticancer drugs. nih.gov Many topoisomerase inhibitors function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death. nih.gov The general structure of many inhibitors includes a planar, rigid portion that intercalates into DNA and other regions that provide specificity for the enzyme-DNA complex. nih.gov Given that quinoline-based compounds are known to act as topoisomerase inhibitors and DNA binding agents, it is plausible that this compound could modulate this pathway. nih.govnih.gov

Computational Approaches to Molecular Docking and Dynamics

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target at an atomic level. ripublication.com These methods help in understanding binding modes, predicting binding affinities, and observing conformational changes that are difficult to capture through experimental techniques alone. ripublication.com

Ligand-Protein Interaction Prediction

Molecular docking studies on analogous compounds provide a predictive blueprint for the interactions of this compound.

For kinase inhibitors, docking simulations of 3-quinoline carboxylic acid derivatives into the active site of protein kinase CK2 revealed key interactions. The models showed hydrogen bonds forming between the inhibitor and amino acid residues in the ATP-binding site, along with hydrophobic contacts that stabilize the complex. researchgate.net Similarly, docking of an Aurora A kinase inhibitor, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, showed significant binding within the main pocket, with the carboxylic acid group forming essential interactions with key residues. researchgate.net

In another context, docking studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives with a DNA dodecanucleotide sequence predicted that these molecules bind to the A/T minor groove region of B-DNA. nih.govresearchgate.net The interactions were stabilized by major and minor hydrogen bonds, with the carbonyl group at the 2nd position acting as a hydrogen bond donor/acceptor. nih.gov A study on a related compound, 7-bromoquinoline-5,8-dione, predicted its interaction with bacterial dihydropteroate (B1496061) synthase. researchgate.net

| Compound/Class | Target | Predicted Binding Site | Key Interactions | Reference |

|---|---|---|---|---|

| 3-Quinoline Carboxylic Acid Derivative | Protein Kinase CK2 | ATP-binding site | Hydrogen bonds, Hydrophobic contacts | researchgate.net |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Active site pocket | Binding with key amino acid residues | researchgate.net |

| 2,4-disubstituted quinoline-3-carboxylic acid | B-DNA | A/T minor groove | Major and minor hydrogen bonds | nih.govresearchgate.net |

| 7-Bromoquinoline-5,8-dione Derivative | Bacterial Dihydropteroate Synthase | Active site | Interactions with synthase residues | researchgate.net |

Binding Energy Calculations

Binding energy is the measure of the strength of the interaction between a ligand and its target protein. It can be calculated from the mass defect—the difference between the mass of a nucleus and the sum of the masses of its constituent nucleons—using Einstein's mass-energy equivalence relationship (E=mc²). youtube.com In computational chemistry, binding free energy calculations are used to rank potential drug candidates.

While specific binding energy calculations for this compound are not publicly available, the experimental data from related compounds imply favorable binding energies. For example, the low micromolar and nanomolar IC₅₀ and Ki values reported for kinase and SIRT5 inhibitors suggest strong binding affinities. nih.govnih.gov Docking studies also provide scoring functions that estimate the binding energy, with lower scores generally indicating more favorable interactions. The reported docking results for related quinoline derivatives showed sufficient binding interactions and energy to support the observed biological activities. nih.govresearchgate.net

Conformational Changes Upon Binding

The binding of a ligand to a protein is rarely a simple lock-and-key event; it often induces conformational changes in both the ligand and the protein. These changes are critical for initiating a biological signal.

Structural studies of the hydroxycarboxylic acid receptors (HCARs) provide a clear example. Upon agonist binding, the HCARs undergo significant conformational shifts, particularly in the transmembrane (TM) helices. nih.gov Even though the ligands may not directly interact with all helices, such as TM6, their binding in the pocket induces a slight shift in these domains, which is propagated to the intracellular side to activate the coupled G-protein. nih.govnih.gov This demonstrates how the binding of a carboxylic acid-containing ligand can trigger the precise structural rearrangements necessary for signal transduction. It is plausible that this compound would induce similar conformational changes upon binding to its specific protein targets.

Applications in Advanced Materials and Analytical Chemistry

Cinnoline (B1195905) Derivatives in Materials Science

The field of materials science has seen a growing interest in cinnoline derivatives due to their inherent photophysical and chemical properties. These compounds serve as foundational building blocks for creating novel materials with tailored functionalities. researchgate.net

Development of Dyes and Pigments

Cinnoline derivatives have been investigated for their potential as dyes and pigments. The extended π-conjugated system of the cinnoline core can be chemically modified to tune the absorption and emission of light across the visible spectrum. This tunability allows for the creation of a diverse palette of colors. For instance, benzo[c]cinnoline (B3424390), a related structure, is noted for its broad absorption bands and its use as a framework for fluorophores. acs.org The introduction of various substituent groups onto the cinnoline backbone can alter the electronic transitions, leading to the development of specialized colorants for various applications.

Optical and Luminescent Reagents

The fluorescent properties of cinnoline derivatives are of significant interest for creating optical and luminescent reagents. researchgate.net Nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) are known to exhibit acid-sensitive optical responses and can coordinate with metal ions. nih.gov This suggests that cinnoline derivatives could be developed into sensors that signal changes in their environment through luminescence. Research on nitrogen-doped nanographenes, which share structural motifs with polycyclic cinnoline derivatives, has shown that the nitrogen atoms can create pH- and metal-sensitive fluorophores. nih.gov The luminescence of these materials is dependent on environmental conditions, making them promising for optical imaging and sensing applications. nih.gov

| Research Finding | Application | Reference |

| Nitrogen-doped nanographenes exhibit pH- and metal-sensitive fluorescence. | Potential for developing cinnoline-based optical sensors for biological and environmental monitoring. | nih.gov |

| Benzo[c]cinnoline structures show broad absorption bands and large Stokes shifts. | Useful as a core for building fluorescent probes and labels. | acs.org |